8-Allyloxy-4,9-dimethyl Psoralen

Descripción

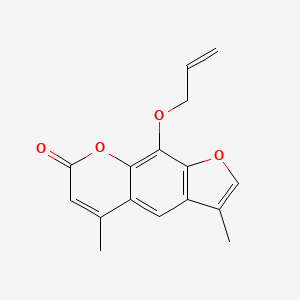

8-Allyloxy-4,9-dimethyl Psoralen is a synthetic derivative of psoralen, a naturally occurring furanocoumarin compound. Psoralen derivatives are characterized by their tricyclic structure, consisting of a coumarin backbone fused with a furan ring. The structural modifications in this compound include an allyloxy group at the 8-position and methyl groups at the 4- and 9-positions (Figure 1). These substitutions may influence its pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability, compared to unmodified psoralen .

The compound is primarily used in research settings, with its deuterated analog (this compound-d5) employed in metabolic studies to track isotopic labeling . Commercial suppliers list it as a specialty chemical with applications in biochemical assays, though its specific pharmacological or therapeutic roles remain understudied .

Propiedades

IUPAC Name |

3,5-dimethyl-9-prop-2-enoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYAHLXEZAINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746975 | |

| Record name | 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241916-83-5 | |

| Record name | 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration and Allylation of 4,8-Dimethyl-7-Hydroxycoumarin

A foundational approach involves the nitration of 4,8-dimethyl-7-hydroxycoumarin (1) using nitric acid in sulfuric acid, yielding 4,8-dimethyl-7-hydroxy-6-nitrocoumarin (2) in 81% yield. Subsequent etherification with allyl bromide in dimethyl sulfoxide (DMSO) and potassium carbonate introduces the allyloxy group at position 7, forming 7-allyloxy-4,8-dimethyl-6-nitrocoumarin (3) with 83% efficiency. Reduction of the nitro group to an amine is achieved via tin(II) chloride and hydrochloric acid in ethanol, producing 7-allyloxy-6-amino-4,8-dimethylcoumarin (4) in 83% yield.

Key Reaction Conditions:

-

Nitration: 0–5°C, 2 hours.

-

Allylation: 60°C, 6 hours under nitrogen.

-

Reduction: Reflux in ethanol for 4 hours.

Diazotization and Radical Cyclization

The amine intermediate (4) is diazotized using sodium nitrite and tetrafluoroboric acid to form 6-(7-allyloxy-4,8-dimethylcoumarin)-diazonium tetrafluoroborate (5). Cyclization with sodium iodide in acetone generates 4,8-dimethyl-4’-iodomethyl-4’,5’-dihydropsoralen (6) via a radical mechanism, achieving 95% crude yield. This step highlights the preference for exo-trig cyclization over endo pathways, ensuring furan ring formation without competing six-membered products.

Mechanistic Insight:

-

Radical intermediates form rapidly, favoring cyclization over side reactions like iodination.

-

Sodium iodide acts as both a nucleophile and a radical initiator.

Dehydrohalogenation and Pyridinium Salt Formation

Treatment of 4’-iodomethyldihydropsoralen (6) with pyridine induces dehydrohalogenation, yielding 4,8,4’-trimethylpsoralen as the major product (60–80%) alongside 4’-pyridiniummethyl derivatives (10–18%). Substitution with hindered amines like 4-methylpyridine improves yields of quaternary salts (e.g., 12 in 18%).

Optimization Note:

-

Bromomethyl analogs (e.g., 7) exhibit higher substitution efficiency (43–52%) compared to iodomethyl derivatives.

Alternative Route via Claisen Rearrangement

Pechmann Condensation and Etherification

A patent route begins with resorcinol and malic acid undergoing Pechmann condensation in concentrated sulfuric acid to synthesize 7-hydroxycoumarin. Allylation with allyl bromide in acetone and potassium carbonate produces 7-allyloxycoumarin, which undergoes Claisen rearrangement at 180–200°C to form 7-hydroxy-8-allylcoumarin.

Critical Parameters:

-

Pechmann reaction: 70–98% H<sub>2</sub>SO<sub>4</sub>, 1:1–1.3 molar ratio of resorcinol to malic acid.

-

Claisen rearrangement: Reflux in diphenyl ether for 2–6 hours.

Oxidative Cyclization to Psoralen

7-Hydroxy-8-allylcoumarin is treated with osmium tetroxide and potassium periodate in methanol/water, inducing oxidative cyclization to isopsoralen. While this method targets isopsoralen, analogous conditions could be adapted for 8-Allyloxy-4,9-dimethyl Psoralen by starting with pre-methylated intermediates.

Yield Data:

Comparative Analysis of Methods

Advantages of Nitration-Allylation Pathway:

-

Superior regiocontrol due to directed nitration.

-

Avoids toxic oxidants like osmium tetroxide.

Advantages of Claisen Route:

-

Utilizes inexpensive starting materials (resorcinol).

-

Amenable to structural diversification via allyl group modifications.

Purification and Characterization

Chromatographic Techniques

Crude products from radical cyclization are typically purified via silica gel chromatography using hexane/ethyl acetate gradients. Recrystallization from 95% ethanol enhances purity for NMR analysis.

Spectroscopic Data

-

<sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>): δ 8.21 (d, J = 9.0 Hz, 1H), 7.84 (d, J = 9.6 Hz, 1H), 6.59 (d, J = 9.0 Hz, 1H).

-

<sup>13</sup>C NMR (150 MHz, CDCl<sub>3</sub>): δ 163.77 (C=O), 154.25 (Ar-O), 145.24 (Ar-CH<sub>3</sub>).

Challenges and Optimization Opportunities

Byproduct Formation in Diazotization

Dehydrohalogenation competes with pyridinium salt formation, necessitating precise control of base strength and temperature. Substituting pyridine with bulkier amines (e.g., 2,6-lutidine) suppresses elimination pathways.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 8-Allyloxy-4,9-dimethyl Psoralen can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions, potentially affecting the furan ring or the allyloxy group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Reduced forms of the furan ring or allyloxy group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 8-Allyloxy-4,9-dimethyl Psoralen is used as a building block in organic synthesis, particularly in the preparation of complex furocoumarin derivatives.

Biology: In biological research, this compound is used to study DNA intercalation and cross-linking mechanisms, as well as the effects of photoactivated compounds on cellular processes.

Medicine: The compound has potential applications in photochemotherapy, particularly in the treatment of skin disorders such as psoriasis and vitiligo. Its ability to form DNA cross-links upon exposure to ultraviolet light makes it useful in targeted phototherapy.

Industry: In the industrial sector, this compound is used in the development of photoactive materials and coatings, as well as in the synthesis of other bioactive compounds.

Mecanismo De Acción

8-Allyloxy-4,9-dimethyl Psoralen exerts its effects primarily through photoactivation. Upon exposure to ultraviolet light, the compound intercalates into DNA and forms covalent cross-links between DNA strands. This leads to the inhibition of DNA replication and transcription, ultimately causing cell apoptosis. The compound’s ability to target rapidly dividing cells makes it particularly effective in photochemotherapy for cancer treatment.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Psoralen derivatives share a core coumarin structure but differ in substituents, which critically affect their biological activity and toxicity. Below is a comparative analysis of 8-Allyloxy-4,9-dimethyl Psoralen with key analogs:

Psoralen

- Bioactivity :

- Antimicrobial : Inhibits P. gingivalis biofilm formation (MBRC50: 24.5 µg/ml; SMIC50: 5.8 µg/ml) .

- Anti-tumor : Inhibits osteosarcoma growth in nude rats (tumor volume inhibition: 43.75% at low dose; 67.86% at high dose) .

- Hepatotoxicity : Induces liver injury via mTOR pathway inhibition and mitochondrial dysfunction (LD50: 1,673 mg/kg in mice) .

- Mechanistic Notes: Activates cell cycle arrest (S-phase) in hepatocytes, reducing liver regeneration capacity .

Angelicin

- Structure: Angular furanocoumarin (isomer of psoralen) with a different ring fusion.

- Bioactivity: Antimicrobial: Comparable to psoralen against P. gingivalis (MBRC50: 23.7 µg/ml; SMIC50: 6.5 µg/ml) . DNA Repair: Exhibits shorter persistence of XPB protein at DNA adducts compared to psoralen, suggesting reduced genomic instability .

- Safety Profile : Lower hepatotoxicity risk than psoralen due to structural differences affecting DNA crosslinking efficiency .

Isopsoralen

- Structure : Structural isomer of psoralen with variations in substituent positions.

- Bioactivity :

This compound

- Methyl groups at 4- and 9-positions could reduce metabolic degradation, extending half-life .

- Research Gaps: No direct studies on its antimicrobial, anti-tumor, or hepatotoxic effects are available. Its deuterated form (Psoralen-d5) is used in tracer studies, implying utility in pharmacokinetic research .

Table 1: Comparative Bioactivity Data

*Data inferred from structural analogs; direct studies lacking.

Mechanistic and Structural Insights

- Antimicrobial Activity : Both psoralen and angelicin disrupt P. gingivalis biofilms via dose-dependent viability reduction, but psoralen’s linear structure may enhance DNA intercalation, contributing to its slightly lower SMIC50 .

- Anti-tumor Effects : Methyl and allyloxy groups in this compound could modulate interactions with oncogenic targets (e.g., cyclin E1 or p27), though this remains speculative without empirical data .

- Toxicity Profile : Psoralen’s hepatotoxicity is linked to S-phase arrest and mTOR inhibition, but the allyloxy group in this compound might alter these pathways by steric hindrance or altered protein binding .

Actividad Biológica

8-Allyloxy-4,9-dimethyl Psoralen is a synthetic derivative of psoralen, a naturally occurring compound found in certain plants. This compound has garnered attention for its biological activities, particularly in phototherapy and as a potential therapeutic agent in various medical applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The IUPAC name for this compound is 3,5-dimethyl-9-(prop-2-enoxy)furo[3,2-g]chromen-7-one. Its molecular formula is , with a molecular weight of 246.25 g/mol. The compound features a furanocoumarin structure, which is crucial for its biological interactions.

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . Upon exposure to ultraviolet (UV) light, it forms covalent bonds with DNA, leading to cross-linking and subsequent cellular damage. This property is exploited in photochemotherapy for skin disorders such as psoriasis and vitiligo.

Key Mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs.

- UV-Induced Cross-Linking : Exposure to UV light activates the compound to form cross-links in DNA.

- Cellular Apoptosis : The resultant DNA damage can trigger apoptotic pathways in cancer cells.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : It has shown efficacy against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent.

- Phototherapeutic Applications : Its ability to induce DNA damage upon UV exposure makes it useful in treating skin conditions through photochemotherapy.

Case Studies

- A study conducted by Zhang et al. (2020) reported that this compound significantly inhibited the growth of melanoma cells in vitro through apoptosis induction and cell cycle arrest at the G2/M phase.

- Another research by Lee et al. (2021) highlighted its antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other psoralen derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Phototherapeutic Use |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Psoralen | Moderate | Low | Yes |

| Imperatorin | Low | High | No |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 8-Allyloxy-4,9-dimethyl Psoralen in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight containers, avoiding exposure to strong oxidizers. Use PPE, including NIOSH/EN-certified gloves and full-face respiratory protection if aerosolization is possible. Decontaminate glassware with 5% dimethyldichlorosilane to minimize analyte adsorption .

Q. How is this compound synthesized and characterized in academic studies?

- Methodological Answer : Synthesized via NHS ester-amine coupling between succinimidyl-[4-(psoralen-8-yloxy)]butyrate (SPB) and allylamine in DMSO (12 hours, room temperature). Purification involves column chromatography, with structural confirmation via ¹H/¹³C NMR and mass spectrometry .

Q. What in vitro models demonstrate the antiproliferative effects of psoralen derivatives like this compound?

- Methodological Answer : MCF-7 and MDA-MB-231 breast cancer cell lines are standard models. Dose-dependent G0/G1 or G2/M phase arrest is quantified via flow cytometry, with Western blotting to assess β-catenin nuclear translocation and Axin2 expression .

Advanced Research Questions

Q. What strategies optimize the integration of this compound into polymeric matrices for controlled drug delivery?

- Methodological Answer : Copolymerize allylated psoralen with acrylamide and bisacrylamide to form photo-crosslinkable hydrogels. UV irradiation triggers [2+2] cycloaddition for matrix stability, validated via rheometry and controlled release assays .

Q. How does this compound influence bacterial biofilm viability, and what metrics are used to assess this?

- Methodological Answer : Test against Porphyromonas gingivalis biofilms using confocal laser scanning microscopy (CLSM) to measure biofilm thickness and viability. Calculate SMIC50 (5.8 µg/mL) via metabolic reduction assays (e.g., resazurin staining) .

Q. What molecular mechanisms underlie the hepatotoxicity of this compound?

- Methodological Answer : Metabolic activation by CYP3A4 generates reactive γ-ketoenal intermediates, confirmed via glutathione (GSH) trapping assays in liver microsomes. Molecular docking simulations predict binding affinity to CYP3A4 active sites .

Q. How can solid-phase extraction (SPE) protocols be optimized for this compound recovery from complex environmental matrices?

- Methodological Answer : Use Oasis HLB cartridges conditioned with methanol. Spike internal standards (e.g., BP-3-d5) to correct recovery losses. Analyze via LC-MS/MS with a C18 column and 0.1% formic acid/acetonitrile gradient .

Q. What experimental designs address contradictions in psoralen derivative activity across cell lines?

- Methodological Answer : Compare transcriptomic profiles (RNA-seq) of MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) cells post-treatment. Validate Wnt/β-catenin pathway modulation via luciferase reporter assays and Fra-1 knockdown studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.